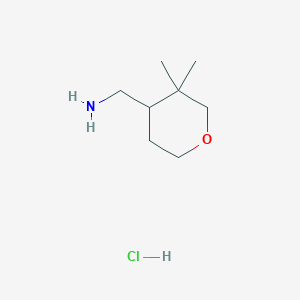

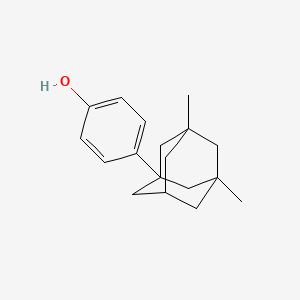

![molecular formula C18H17N3O2 B2769534 N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-99-5](/img/structure/B2769534.png)

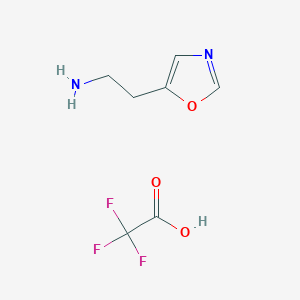

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines allows for a range of substitutions and derivatizations, leading to a wide variety of pyrimidine derivatives with diverse biological activities .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrimidines in general are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with carboxylic acid substrates to form amide bonds .Applications De Recherche Scientifique

Synthesis and Characterization of Polyamides

The synthesis and characterization of new aromatic polyamides that include N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown enhanced thermal stability and excellent solubility due to thermally stable pendant imido groups and internally plasticizing n-alkyl chains. These polymers, which exhibit glass transition temperatures between 225 and 285°C, are amorphous with typical layered structures formed by n-alkyl side chains, indicating potential applications in high-performance materials (Choi & Jung, 2004).

Chemical Reactivity and Synthesis of Derivatives

Studies on the ring cleavage reactions of 1, 3-Oxazine-2, 4(3H)-dione derivatives with amines reveal the versatility of this compound in synthesizing a variety of chemical structures. The reactions produce pyrimidines, acetoacetamides, and other compounds under various conditions, suggesting its utility in synthetic chemistry for creating diverse molecular entities (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Structural Modifications and Supramolecular Aggregation

Research into the structural modifications of thiazolo[3,2-a]pyrimidines provides insights into the conformational features and supramolecular aggregation of derivatives, including those related to this compound. The study highlights significant differences in intermolecular interaction patterns based on substituent variations, impacting the packing features and potential applications in materials science (Nagarajaiah & Begum, 2014).

Antimicrobial Activity of Pyridothienopyrimidines

The synthesis of new pyridothienopyrimidines and their antimicrobial activity investigation suggest that this compound and its derivatives could have potential applications in the development of antimicrobial agents. This highlights the chemical's relevance in medicinal chemistry and pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Conformational Analysis and Drug Design

A detailed conformational analysis of amitraz, a compound structurally related to this compound, sheds light on its potential drug design applications. The study reveals the importance of C-H⋯N hydrogen bonds, C-H⋯π, and π–π interactions in stabilizing the crystal structure, suggesting a basis for designing new compounds with optimized interactions for therapeutic purposes (Lee, Kim, Shin, Jeon, & Kim, 2013).

Orientations Futures

Pyrimidines, including “N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”, have a wide range of pharmacological effects and thus hold promise for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis and improving its safety profile.

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-4-5-16-19-9-15(18(23)21(16)10-11)17(22)20-14-7-12(2)6-13(3)8-14/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLOKEOTCCKXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC(=C3)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

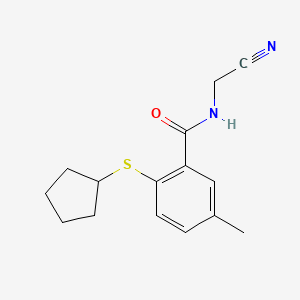

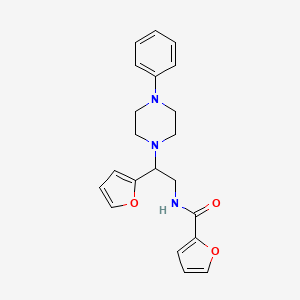

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2769456.png)

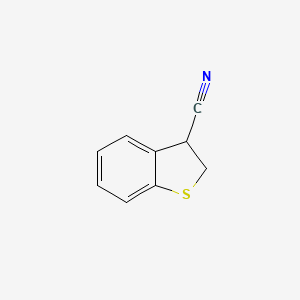

![(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2769464.png)

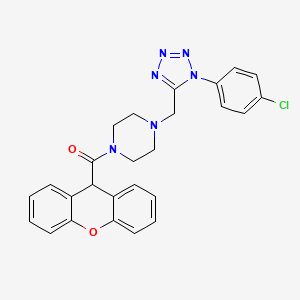

![7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2769465.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2769470.png)